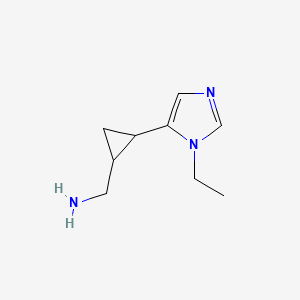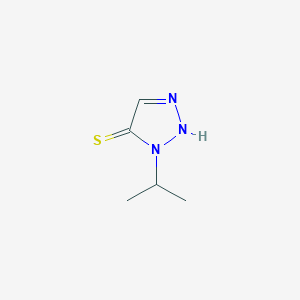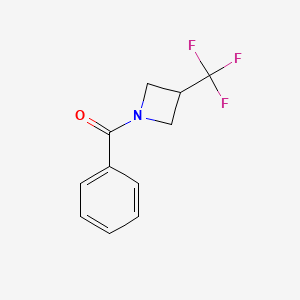
1-Benzoyl-3-(trifluoromethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(trifluoromethyl)azetidine is a chemical compound characterized by the presence of a benzoyl group and a trifluoromethyl group attached to an azetidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(trifluoromethyl)azetidine typically involves the reaction of azetidine with benzoyl chloride and trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-3-(trifluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines.
Applications De Recherche Scientifique
1-Benzoyl-3-(trifluoromethyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3-(trifluoromethyl)azetidine involves its interaction with molecular targets through its functional groups. The benzoyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. The azetidine ring’s strained structure also plays a role in its reactivity, facilitating ring-opening reactions and other transformations.
Comparaison Avec Des Composés Similaires
1-Benzoylazetidine: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
3-(Trifluoromethyl)azetidine: Lacks the benzoyl group, affecting its chemical behavior and applications.
1-Benzoyl-3-methylazetidine:
Uniqueness: 1-Benzoyl-3-(trifluoromethyl)azetidine is unique due to the presence of both benzoyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
phenyl-[3-(trifluoromethyl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-15(7-9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
GAQQXMVVUNUETB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


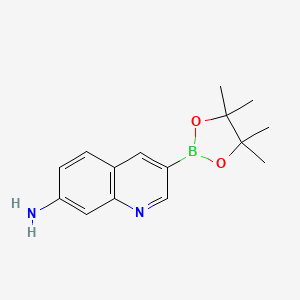
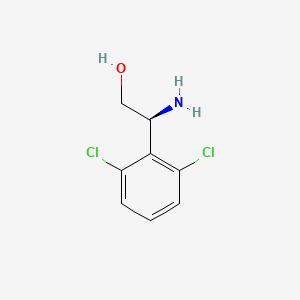
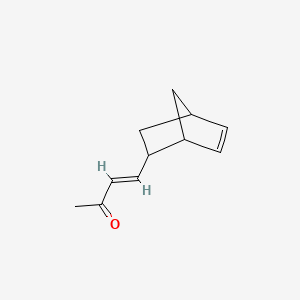
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
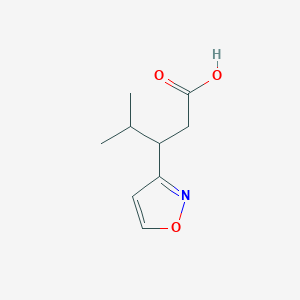

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
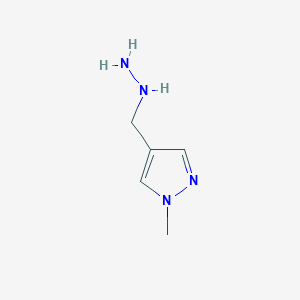
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)

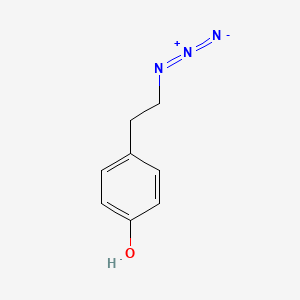
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
